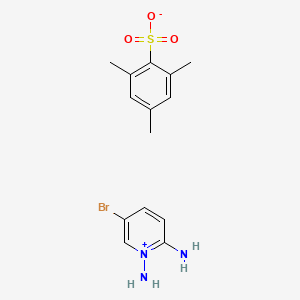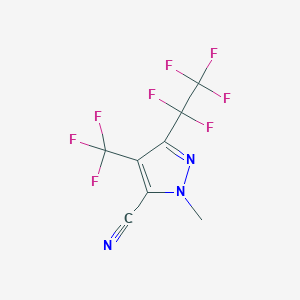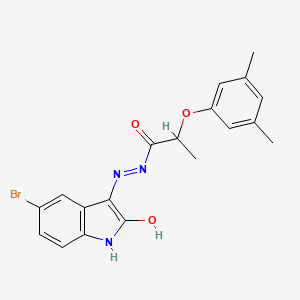
N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide” is a synthetic organic compound that belongs to the class of indolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide” typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Bromination: The indolinone core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.
Formation of the Aza-Methylidene Group: The aza-methylidene group can be introduced through a condensation reaction with an appropriate amine and aldehyde or ketone.
Attachment of the Phenoxypropanamide Moiety: The final step involves the coupling of the brominated indolinone derivative with 3,5-dimethylphenoxypropanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the aza-methylidene group, converting it to an amine.
Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indolinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-cancer or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The indolinone core may interact with protein kinases, inhibiting their activity and leading to downstream effects on cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-oxoindoline: A simpler indolinone derivative with similar core structure.
3,5-Dimethylphenoxyacetic acid: A compound with a similar phenoxy group.
N-(Aza(2-oxoindolin-3-ylidene)methyl)propanamide: A compound with a similar aza-methylidene group but lacking the bromo substituent.
Uniqueness
“N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide” is unique due to the combination of its indolinone core, bromo substituent, and phenoxypropanamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(3,5-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-10-6-11(2)8-14(7-10)26-12(3)18(24)23-22-17-15-9-13(20)4-5-16(15)21-19(17)25/h4-9,12,21,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCOSONKAQHFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
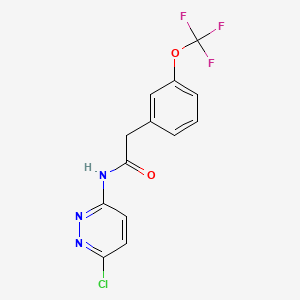
![1-Methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B6360984.png)
![tert-Butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6360992.png)
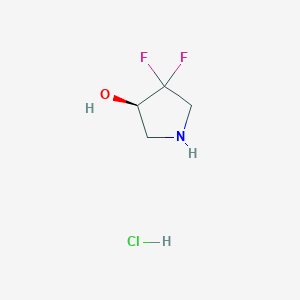
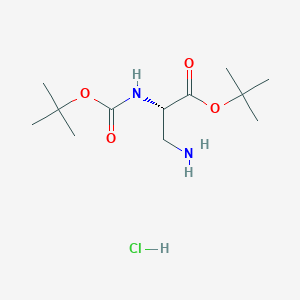
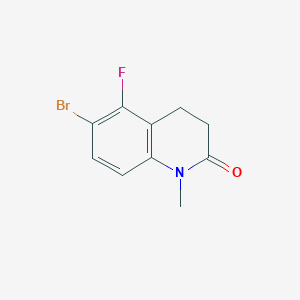
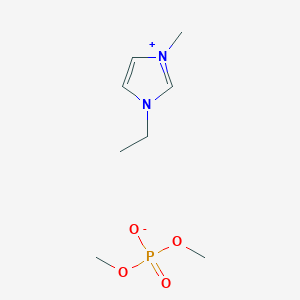
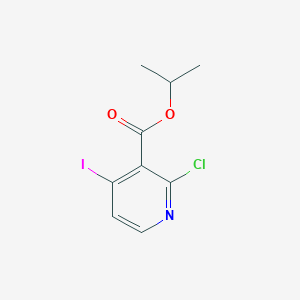
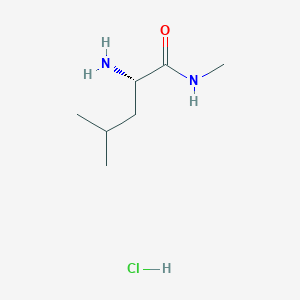
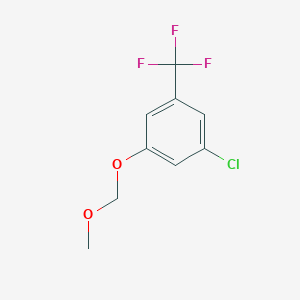
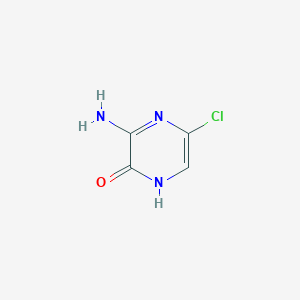
![tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)
